molecular formula C25H18BrNO5 B10877343 1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B10877343
M. Wt: 492.3 g/mol
InChI Key: YITZVRYWNWSJET-UHFFFAOYSA-N
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Description

1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoindoline Derivative: The synthesis begins with the preparation of the isoindoline derivative through a reaction involving phthalic anhydride and an amine.

    Bromination: The isoindoline derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Esterification: The brominated isoindoline derivative is esterified with 1-oxo-1-phenylbutan-2-ol in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbonyl and aromatic sites.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Reduction Products: Reduction can lead to alcohols or amines.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of 1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C25H18BrNO5

Molecular Weight

492.3 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C25H18BrNO5/c1-2-21(22(28)15-6-4-3-5-7-15)32-25(31)16-8-11-18(12-9-16)27-23(29)19-13-10-17(26)14-20(19)24(27)30/h3-14,21H,2H2,1H3

InChI Key

YITZVRYWNWSJET-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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